Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate
Description
Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate is a synthetic organic compound featuring a benzocarboxylate core substituted with a phenoxy group bearing a 3-chloro-2,2-dimethylpropanoyl amide moiety. Its molecular structure combines aromatic and aliphatic functionalities, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via condensation reactions involving substituted phenoxybenzoic acid derivatives and acyl chlorides, followed by esterification .
Properties
IUPAC Name |
methyl 2-[4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,12-20)18(23)21-13-8-10-14(11-9-13)25-16-7-5-4-6-15(16)17(22)24-3/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYYWEWDCWHDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Intermediates
The target compound (C₁₉H₂₀ClNO₄, MW: 361.82 g/mol) consists of three critical subunits:
- Methyl benzoate core : A benzene ring substituted with a methoxycarbonyl group at position 2.
- Ether-linked phenyl group : A phenoxy bridge connecting the benzoate core to an aromatic amine.
- 3-Chloro-2,2-dimethylpropanoyl amide : A branched acyl group featuring a chloro substituent and two methyl groups.
Key intermediates include:
Synthetic Pathways and Methodologies
Synthesis of the Benzoate Core via Esterification
The methyl benzoate moiety is typically prepared through acid-catalyzed Fischer esterification or acyl chloride alcoholysis . In one approach:
- 4-Chlorobenzaldehyde reacts with trimethylsilyl ketene acetal in dimethylformamide (DMF) under nitrogen.
- Pyridine-N-oxide and LiCl catalyze the formation of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate at 69% yield.
Optimization Note : Prolonged reaction times (>12 hr) at 50°C improve ester purity but may promote hydrolysis side reactions.
Formation of the Ether Linkage
The phenoxy bridge is established via nucleophilic aromatic substitution or Mitsunobu coupling :
Williamson Ether Synthesis
- 2-Hydroxybenzoic acid methyl ester is deprotonated with K₂CO₃ in acetone.
- Reacted with 4-fluoronitrobenzene at 80°C for 6 hr to yield 2-(4-nitrophenoxy)benzoate.
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (95% yield).
Mitsunobu Reaction
For sterically hindered substrates:
Amidation with 3-Chloro-2,2-Dimethylpropanoyl Chloride
The final step involves coupling the amine intermediate with 3-chloro-2,2-dimethylpropanoyl chloride (CAS 4300-97-4):
Schotten-Baumann Conditions
- Dissolve 2-(4-aminophenoxy)benzoate in aqueous NaOH (10% w/v).
- Add acyl chloride dropwise at 0–5°C.
- Stir for 2 hr, extract with ethyl acetate, and purify via silica chromatography (82% yield).
Carbodiimide-Mediated Coupling
For moisture-sensitive substrates:
- Use DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous THF.
- React at room temperature for 12 hr (89% yield).
Critical Parameter : Maintain pH 7–8 to prevent acyl chloride hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Schotten-Baumann | 82 | 95 | 2 hr | Scalability |
| DCC/HOBt | 89 | 98 | 12 hr | Moisture tolerance |
| Azide Coupling | 75 | 90 | 24 hr | Compatible with amino acids |
Side Reactions :
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 3.85 (s, 3H, OCH₃), 7.12–8.05 (m, 8H, Ar-H).
- IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Chromatographic Purity :
Industrial-Scale Considerations
The patent WO2014188453A2 highlights critical adaptations for bulk synthesis:
- Continuous flow reactors reduce reaction time by 40% compared to batch processes.
- In situ quenching of excess acyl chloride with aqueous NaHCO₃ minimizes waste.
- Crystallization : Recrystallization from ethanol/water (1:3) achieves >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro group is replaced by the nucleophile.
Hydrolysis: Products include 3-chloro-2,2-dimethylpropanoic acid, 4-aminophenol, and methyl 2-hydroxybenzoate.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a complex structure that includes a carboxylate group and a chloro-substituted amide. Its molecular formula is C_{19}H_{22}ClN_{1}O_{4}, with a molecular weight of 363.82 g/mol. The synthesis typically involves multi-step reactions that require careful control of conditions to optimize yields and purity. The initial steps often include the formation of an amide linkage followed by the introduction of the chloro-substituent and subsequent esterification processes .
Modulation of G-Protein Coupled Receptors
Preliminary studies indicate that methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate may act as a modulator of mas-related G-protein receptor X2 (MrgX2). This receptor is involved in various physiological processes, including pain sensation and inflammatory responses. The compound's unique structural features may enhance its selectivity and potency in targeting this receptor .
Potential Therapeutic Applications
- Pain Management : Given its interaction with MrgX2, this compound could be explored for its analgesic properties, potentially offering new avenues for pain management therapies.
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests that this compound might serve as a candidate for developing anti-inflammatory drugs, particularly in conditions like arthritis or chronic pain syndromes .
Case Studies and Research Findings
Recent studies have explored the compound's interaction profiles and biological effects through various experimental models:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound can effectively modulate signaling pathways associated with pain perception and inflammation.
- Animal Models : Preliminary animal studies have shown promising results in reducing pain responses when administered in controlled doses.
These studies underscore the importance of further research to fully elucidate the mechanisms of action and therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be systematically compared based on substituent groups, molecular weight, and reactivity. Below is a detailed analysis supported by the evidence:
Structural Analog: Ethyl 4-[(3-Chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate (CAS 341965-85-3)
- Structural Differences :
- The ethyl ester group replaces the methyl ester at the benzene ring.
- The substituent position shifts from the ortho (2-position) to the para (4-position) on the benzene ring.
- The para-substitution could alter steric hindrance, affecting binding affinity in target interactions .
Structural Analog: Methyl 3-[(5-Nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate (CAS 303152-15-0)
- Key Differences: A thiophene ring replaces the benzene ring, introducing sulfur into the aromatic system. A nitro-substituted pyridinyl group replaces the phenoxy-linked propanoyl amide.
- Reactivity and Applications :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate (CAS No. 865660-49-7) is a chemical compound with potential applications in pharmaceuticals and organic synthesis. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
The presence of a chlorinated aromatic ring and an amide group suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The exact mechanism remains to be elucidated through experimental studies. However, its structural features indicate that it may act as an inhibitor or modulator of key signaling pathways involved in cellular processes such as proliferation and apoptosis.
Antitumor Efficacy
Recent studies have investigated the antitumor properties of compounds similar to this compound. For instance, a related compound demonstrated significant tumor growth inhibition in xenograft models. The following table summarizes the antitumor activity observed in various studies:
| Compound | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Remarks |
|---|---|---|---|
| Compound A | 100 | 86% regression | Moderate efficacy observed |
| Compound B | 100 | 100% regression | High efficacy observed |
| This compound | TBD | TBD | Further studies needed |
Case Studies
- In Vivo Studies : In a study evaluating the pharmacokinetics and pharmacodynamics of related compounds, it was found that oral administration led to varying degrees of tumor growth inhibition. For example, compound analogs showed moderate to high efficacy depending on their structural modifications .
- Cell Line Assays : In vitro assays using human cancer cell lines have shown that compounds with similar structures exhibit significant growth inhibition. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent biological activity .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution and amidation. A general approach includes:
Phenoxy linkage formation : Reacting 4-aminophenol with 3-chloro-2,2-dimethylpropanoyl chloride under basic conditions (e.g., DIPEA) to form the amide intermediate.
Esterification : Coupling the intermediate with methyl 2-hydroxybenzoate using coupling agents (e.g., DCC/DMAP) or base-mediated alkylation (e.g., NaH in DMF at 0–20°C) .
Optimization Tips :
- Temperature control : Lower temperatures (−35°C) minimize side reactions during triazine coupling (analogous to methods in ).
- Purification : Use gradient column chromatography (silica gel, CH₂Cl₂/EtOAc) to isolate high-purity fractions .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Methodological Steps :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra (e.g., DMSO-d₆) to confirm proton environments, such as methyl ester (δ ~3.76 ppm) and aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
Advanced: How can computational modeling predict the reactivity of the amide bond under varying pH conditions?
Answer:
Strategy :
- Molecular Dynamics (MD) Simulations : Model the amide bond’s hydrolysis susceptibility using software like Gaussian or Schrödinger Suite. Parameters include solvation energy and transition-state stabilization.
- pKa Calculations : Predict protonation states of the carbonyl group using DFT-based methods (e.g., COSMO-RS) to identify pH-dependent degradation pathways .
Validation : Cross-reference computational results with experimental hydrolysis studies (e.g., LC-MS monitoring at pH 1–13) .
Advanced: What strategies resolve contradictory data in stability studies under accelerated degradation conditions?
Answer:
Analytical Workflow :
Identify Degradants : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid or phenolic derivatives) .
Controlled Replication : Repeat degradation assays under strict humidity/temperature controls (e.g., 40°C/75% RH) to isolate environmental variables .
Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .
Basic: What are the key considerations in designing solubility assays for this compound in aqueous-organic mixed solvents?
Answer:
Methodology :
- Solvent Selection : Test binary systems (e.g., DMSO/PBS or EtOH/water) to mimic physiological conditions.
- UV-Vis Spectroscopy : Quantify solubility via absorbance calibration curves at λmax (~280 nm for aromatic systems) .
- Sonication : Use brief sonication (10–15 min) to ensure homogeneity before measurement .
Advanced: How does steric hindrance from the 2,2-dimethylpropanoyl group influence interactions with biological targets?
Answer:
Structure-Activity Relationship (SAR) Approach :
- Docking Studies : Model the compound’s binding to enzymes (e.g., kinases) using AutoDock Vina. The bulky dimethyl group may restrict rotational freedom, altering binding pocket accessibility .
- Comparative Assays : Synthesize analogs without the dimethyl group and test activity via enzyme inhibition assays (e.g., IC₅₀ comparisons) .
Basic: What analytical techniques are suitable for quantifying trace impurities in bulk samples?
Answer:
Recommended Techniques :
- GC-MS : Detect volatile byproducts (e.g., residual solvents) with capillary columns (e.g., DB-5MS) .
- HPLC-DAD : Use diode-array detection to identify non-volatile impurities (e.g., unreacted intermediates) .
Advanced: How can researchers validate the compound’s stability in long-term storage for pharmacological studies?
Answer:
Protocol :
Storage Conditions : Test stability at −20°C (lyophilized), 4°C (solution), and RT under inert atmospheres (N₂).
Periodic Analysis : Perform NMR/HPLC every 3–6 months to monitor degradation.
Container Compatibility : Assess leaching risks using glass vs. polymer vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
